2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide is a nitrogen-containing organic compound that features a pyrazole ring, a nitro substituent, and a hydrazide functional group. This compound is classified under hydrazides, which are derivatives of hydrazine characterized by the presence of the -NH-NH2 functional group. Its structure suggests potential biological activity, making it of interest in medicinal chemistry.
The compound is synthesized through multi-step chemical reactions involving pyrazole derivatives and hydrazine. It falls under the category of pyrazole derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals due to their biological activity. The presence of both nitro and hydrazide groups enhances its reactivity and potential utility in various chemical transformations.
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide typically involves several key steps:
The molecular formula for 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide is . The structure features:
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide can undergo various chemical reactions:
Reagents commonly used include:
The mechanism of action for 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide may involve interactions with biological targets such as enzymes or receptors. The presence of a nitro group could facilitate redox reactions, while the hydrazide moiety may participate in hydrogen bonding or nucleophilic attacks on electrophilic centers in biological molecules .
Key chemical properties include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are utilized to confirm structural integrity and purity during synthesis .
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide has several applications in scientific research:
The systematic naming of pyrazole derivatives follows IUPAC conventions, where substituents are ordered to convey precise molecular architecture. The compound 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide (CAS: 1005668-98-3) is categorized within the 1H-pyrazole family, indicating a hydrogen at the pyrazole ring’s 1-position in tautomeric forms. Its name specifies three critical features:
Table 1: Key Structural Identifiers of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide
Property | Value |
---|---|
CAS Registry Number | 1005668-98-3 |
Molecular Formula | C₈H₁₃N₅O₃ |
Molecular Weight | 227.22 g/mol |
SMILES | CCC(C(=O)NN)N1C(=CC(=N1)N+=O)C |
IUPAC Name | 2-(5-methyl-3-nitropyrazol-1-yl)butanehydrazide |
Structurally, the pyrazole ring exhibits aromaticity, with the electron-withdrawing nitro group at C3 enhancing electrophilicity for nucleophilic substitution. The hydrazide moiety (-C(=O)NHNH₂) acts as a nucleophile or metal-chelating agent. This bifunctionality—electrophilic nitro site and nucleophilic hydrazide—enables diverse chemical transformations, positioning it as a versatile synthon [1] [4].
Taxonomically, it belongs to nitropyrazole-based hydrazides, distinguished from simpler pyrazoles (e.g., unsubstituted 1H-pyrazole) by its nitro group and extended hydrazide side chain. The 5-methyl group augments lipophilicity, influencing pharmacokinetic properties [4].
Nitropyrazole chemistry emerged in the late 19th century with Ludwig Knorr’s pioneering syntheses of pyrazoles via β-dicarbonyl-hydrazine condensations. However, nitropyrazole-based hydrazides gained prominence only in the late 20th century, driven by the quest for novel antimicrobial and antitumor agents. Key milestones include:
Table 2: Evolution of Key Nitropyrazole-Hydrazide Pharmacophores
Era | Key Advances | Impact |
---|---|---|
1980s–1990s | Nitropyrazoles as radiosensitizers; Antitrypanosomal hydrazide hybrids | Foundation for bioactivity studies |
2000–2010 | Pyrazole-4-carboxamides with anti-biofilm activity (e.g., 77% MRSA inhibition) | Proof of concept vs. antibiotic-resistant strains |
2010–Present | Multicomponent synthesis (e.g., pyrazole-dimedones); MIC values down to 4 µg/mL | Scalable routes for complex analogs |
The advent of regioselective synthesis methods—such as nano-ZnO-catalyzed cyclocondensations—resolved historical challenges in accessing asymmetrically substituted pyrazoles. This allowed precise installation of the 5-methyl-3-nitro-1H-pyrazol-1-yl pharmacophore onto hydrazide side chains [5].
The 5-methyl-3-nitro-1H-pyrazol-1-yl unit is a privileged scaffold in antimicrobial and anticancer agent design. Its significance arises from three synergistic features:
Table 3: Impact of Substituents on Pyrazolylhydrazide Bioactivity
Modification Site | Structural Change | Biological Consequence |
---|---|---|
C3 (Nitro Group) | Replacement with H or CH₃ | 4–8× loss in anti-biofilm activity vs. MRSA |
C5 (Methyl Group) | Replacement with H | Reduced cell permeability; 2× lower MIC in analogs |
Hydrazide Moiety | Conversion to carboxylic acid | Loss of metal chelation; abolished antifungal effects |
Recent studies highlight the scaffold’s versatility: Hybridization with thiazolyl or benzofuran groups yields dual-acting inhibitors against Leishmania spp. and resistant bacteria. For example, bis(pyrazole-benzofuran) hybrids inhibit S. aureus biofilms at IC₅₀ = 4.2–5.8 μM, underscoring the pharmacophore’s adaptability [3] [6]. Mechanistically, molecular docking confirms preferential binding to S. aureus DHFR and C. albicans N-myristoyltransferase (NMT), with the nitro group forming key hydrogen bonds [8].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8